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molecular formula C14H12N2O2 B8304479 3-(3-Ethoxyphenoxy)-2-pyridinecarbonitrile

3-(3-Ethoxyphenoxy)-2-pyridinecarbonitrile

Cat. No. B8304479
M. Wt: 240.26 g/mol
InChI Key: XYPCHOUSHOWHHR-UHFFFAOYSA-N
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Patent
US04187379

Procedure details

A mixture of 68 g of 3-(3-ethoxyphenoxy)pyridine 1-oxide and 40 g of dimethylsulfate is heated at 100° C. for 4 hours. The 3-(3-ethoxyphenoxy)-1-methoxy pyridinium methosulfate is dissolved in 200 ml of water and is added dropwise to a cooled, stirred solution of 75 g sodium cyamide in 200 ml of water at 0°-5° C. under a nitrogen atmosphere. The mixture is stirred 16 hours and is extracted with 500 ml of dichloromethane. The dichloromethane layer is washed with 100 ml of water, dried, concentrated and distilled to yield 3-(3-ethoxyphenoxy)-2-pyridinecarbonitrile, bp 145°-150° C. at 0.2 mM, mp 83°-84° C. after recrystallization from methanol.
Name
3-(3-ethoxyphenoxy)pyridine 1-oxide
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
3-(3-ethoxyphenoxy)-1-methoxy pyridinium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[O:7][C:8]1[CH:9]=[N+:10]([O-])[CH:11]=[CH:12][CH:13]=1)[CH3:2].COS(OC)(=O)=O.C(OC1C=C(C=CC=1)OC1[CH:33]=[N+:34](OC)C=CC=1)C.[Na]>O>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][CH:17]=1)[O:7][C:8]1[C:9]([C:33]#[N:34])=[N:10][CH:11]=[CH:12][CH:13]=1)[CH3:2] |^1:42|

Inputs

Step One
Name
3-(3-ethoxyphenoxy)pyridine 1-oxide
Quantity
68 g
Type
reactant
Smiles
C(C)OC=1C=C(OC=2C=[N+](C=CC2)[O-])C=CC1
Name
Quantity
40 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Two
Name
3-(3-ethoxyphenoxy)-1-methoxy pyridinium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1C=C(OC=2C=[N+](C=CC2)OC)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to a cooled
EXTRACTION
Type
EXTRACTION
Details
is extracted with 500 ml of dichloromethane
WASH
Type
WASH
Details
The dichloromethane layer is washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC=1C=C(OC=2C(=NC=CC2)C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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